molecular formula C20H20N2O4S2 B2588549 (E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 613225-39-1

(E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2588549
CAS No.: 613225-39-1
M. Wt: 416.51
InChI Key: NJCNWBCGYQTLAA-GHRIWEEISA-N
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Description

(E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and supporting research findings.

Chemical Structure

The structure of the compound can be broken down into key functional groups:

  • Thiazolidinone ring : Known for its diverse biological activities.
  • Furan moiety : Often associated with anti-inflammatory and antioxidant properties.
  • Ethoxyphenyl group : Contributes to the overall lipophilicity and potential receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The furan group is known to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, including tyrosinase, which is involved in melanin production. This inhibition could have implications in skin whitening agents and treatments for hyperpigmentation.

Biological Activity Data

A summary of biological activities and relevant findings is provided in the table below:

Activity IC50 Value Reference
Tyrosinase Inhibition0.0433 µM (monophenolase)
0.28 µM (diphenolase)
Antioxidant ActivityNot quantifiedPreliminary findings
Cytotoxicity against cancer cells>100 µMPreliminary findings

Case Study 1: Tyrosinase Inhibition

A study evaluated a series of furan derivatives for their tyrosinase inhibitory activity. Among these, this compound demonstrated significant inhibition with IC50 values considerably lower than those of standard inhibitors like kojic acid. The study utilized both monophenolase and diphenolase substrates to assess the enzyme kinetics, revealing a mixed inhibition pattern.

Case Study 2: Antioxidant Potential

In another study, the antioxidant capacity of various thiazolidinone derivatives was investigated. The results indicated that compounds with furan substituents exhibited enhanced radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinones. The presence of electron-donating groups such as ethoxy on the phenyl ring has been shown to improve binding affinity to target enzymes, thereby increasing inhibitory potency.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-2-25-16-9-4-3-8-15(16)21-18(23)10-5-11-22-19(24)17(28-20(22)27)13-14-7-6-12-26-14/h3-4,6-9,12-13H,2,5,10-11H2,1H3,(H,21,23)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCNWBCGYQTLAA-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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